molecular formula C8H4BrCl2N3 B13674137 7-Bromo-2,6-dichloroquinazolin-4-amine

7-Bromo-2,6-dichloroquinazolin-4-amine

Cat. No.: B13674137
M. Wt: 292.94 g/mol
InChI Key: FQAHTMCCIRZAEN-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dichloroquinazolin-4-amine is a heterocyclic aromatic compound with the molecular formula C8H4BrCl2N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as N-bromosuccinimide for bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,6-dichloroquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields brominated derivatives, while cyclization with hydrazine results in the formation of quinazoline rings .

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dichloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrCl2N3

Molecular Weight

292.94 g/mol

IUPAC Name

7-bromo-2,6-dichloroquinazolin-4-amine

InChI

InChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14)

InChI Key

FQAHTMCCIRZAEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl

Origin of Product

United States

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